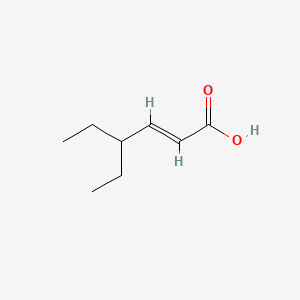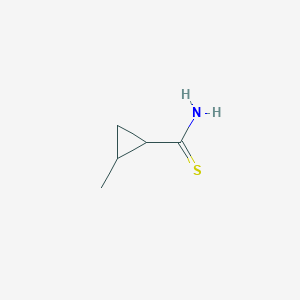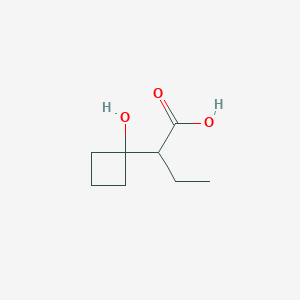
2-(1-Hydroxycyclobutyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclobutyl)butanoic acid is an organic compound with the molecular formula C8H14O3 It features a cyclobutane ring substituted with a hydroxy group and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclobutyl)butanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable butanoic acid derivative under acidic or basic conditions to form the cyclobutane ring, followed by hydroxylation to introduce the hydroxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives or butanoic acid derivatives.
Reduction: Formation of cyclobutanol or butanol derivatives.
Substitution: Formation of halogenated cyclobutane or butanoic acid derivatives.
Applications De Recherche Scientifique
2-(1-Hydroxycyclobutyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclobutyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclobutanol: Similar in structure but lacks the butanoic acid moiety.
Butanoic acid: Similar in structure but lacks the cyclobutane ring.
Cyclobutanone: Similar in structure but contains a ketone group instead of a hydroxy group.
Uniqueness: 2-(1-Hydroxycyclobutyl)butanoic acid is unique due to the presence of both a cyclobutane ring and a butanoic acid moiety, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-(1-hydroxycyclobutyl)butanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-6(7(9)10)8(11)4-3-5-8/h6,11H,2-5H2,1H3,(H,9,10) |
Clé InChI |
QXEPOQCFLZSTGK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)C1(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


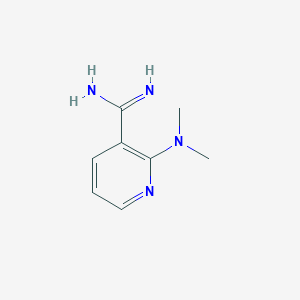


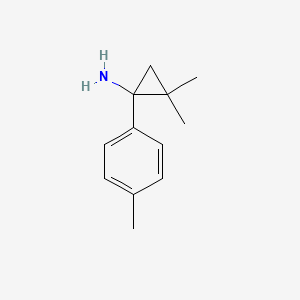
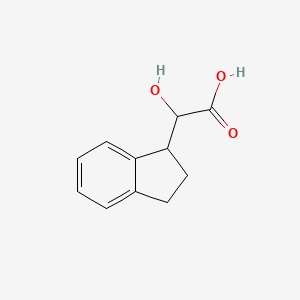
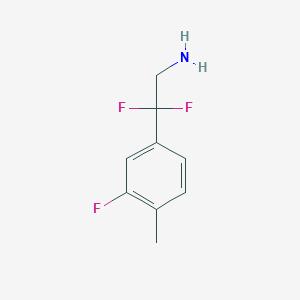

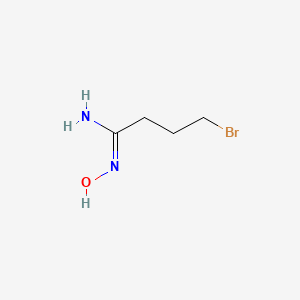
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
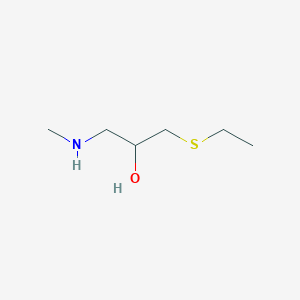
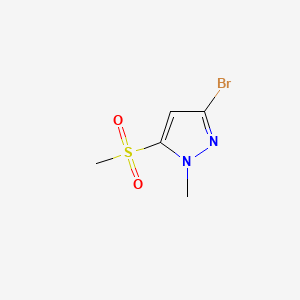
amine, Mixture of diastereomers](/img/structure/B15323237.png)
